Home > Products > Screening Compounds P110704 > (E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid
(E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid - 2098157-81-2

(E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid

Catalog Number: EVT-1780313
CAS Number: 2098157-81-2
Molecular Formula: C11H16FNO4
Molecular Weight: 245.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid

  • Compound Description: This compound is a cyclobutyl derivative characterized by its Z configuration. It exhibits an intramolecular N—H⋯O hydrogen bond, leading to a seven-membered ring motif [].

(5RS)-(Z)-4-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid and (5RS)-(Z)-4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid

  • Compound Description: These two compounds are stereoisomers with a Z configuration. Their structures were studied for their potential to undergo a thermal intramolecular Diels-Alder reaction [].

(Z)-4-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid

  • Compound Description: This compound was synthesized through a Claisen condensation reaction and serves as a precursor for various heterocyclic derivatives [].

4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives

  • Compound Description: This group of compounds, including 3,4-dihydroquinoxaline-2(1H)-one, 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one, and 1H-pyrazole derivatives, were synthesized from (Z)-4-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid and screened for analgesic and antibacterial activity [].

Methyl (Z)- and (E)-4,4-dimethoxybut-2-enoates

  • Compound Description: These are stereoisomers used in 1,3-dipolar cycloaddition reactions with nitrile oxides to yield regioisomeric isoxazolines [].

Indolyl-substituted 4-oxobut-2-enoic acids

  • Compound Description: This class of compounds, featuring indole ring substitutions at various positions, were synthesized and utilized in aza-Michael additions [].

4-(1-phenylsulphonylpyrrol-3-yl)-4-oxobut-2-enoic acid

  • Compound Description: This compound acts as a Michael acceptor in conjugate addition reactions with indolyl-substituted 4-oxobut-2-enoic acids, ultimately yielding substituted 2-amino-4-heteroaryl-4-oxobutanoic acids [].
  • Compound Description: This compound represents a novel arginine salt form of an endothelin receptor antagonist [].

(3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(methyl(1-methyl-1H-1,2,4-triazol-5-yl)amino)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid (BMS-644950)

  • Compound Description: BMS-644950 is a rationally designed 3-hydroxy-3-methylglutaryl coenzyme-A reductase (HMGR) inhibitor with reduced myotoxicity potential, demonstrating oral efficacy [].
  • Compound Description: These compounds are precursors for the synthesis of 3-oxo-1,4-benzoxazines and 3-oxo-1,4-benzothiazines via reaction with o-aminophenol or o-aminothiophenol, respectively [].

(E)-4-(3-bromothiophen-2-yl)-4-oxobut-2-enoic acid (20)

  • Compound Description: This compound emerged as a promising inhibitor of Clostridioides difficile proline racemase (CdPRAC) with potential antibacterial properties [].
  • Compound Description: These two donor-acceptor organic dyes are structurally similar, differing only in the heteroatom (oxygen vs. sulfur) within the donor unit. They are utilized in dye-sensitized solar cells with varying efficiencies [].
  • Compound Description: These two substituted imidazo[1,2-α]pyridine ligands are employed in the construction of Cu(II)-based coordination complexes, exhibiting potential antitumor activity against human myocardial aneurysm cells [].

3-(3aα-hexahydro-7aβ-methyl-1,5-dioxoindan-4α-yl)propionic acid (III)

  • Compound Description: This compound is a potential precursor in the microbial degradation pathway of cholic acid, specifically in the formation of 2,3,4,6,6aβ,7,8,9,9aα,9bβ-decahydro-6aβ-methyl-1H-cyclopenta[f]quinoline-3,7-dione [, ].

2,3,4,6,6aβ,7,8,9,9aα,9bβ-decahydro-6aβ-methyl-1H-cyclopenta[f]quinoline-3,7-dione (II)

  • Compound Description: This compound is a metabolite formed during the microbial degradation of cholic acid by Streptomyces rubescens [, ].
  • Compound Description: These compounds are metabolites identified during the microbial degradation of 3-(3aα-hexahydro-7aβ-methyl-1,5-dioxoindan-4α-yl)propionic acid by Streptomyces rubescens [, ].

7-carboxy-4-methyl-3,5-dioxoheptanoyl-CoA (IX)

  • Compound Description: This compound is a proposed intermediate in the degradative pathway of 3-(3aα-hexahydro-7aβ-methyl-1,5-dioxoindan-4α-yl)propionic acid [, ].
  • Compound Description: These compounds were synthesized via Ireland-Claisen rearrangement of corresponding SF5- or CF3-acetates of p-substituted cinnamyl alcohols [].
  • Compound Description: These three new acrylic acid derivatives were isolated from Achillea mellifolium and demonstrated potential as thymidine phosphorylase (TP) inhibitors [].

(E)-phenylazo-3-N-(4-hydroxyphenyl)maleimide (1)

  • Compound Description: This compound was initially purportedly synthesized from N-(4-hydroxyphenyl)maleimide but was later identified as a mischaracterization [].

(Z)-4-((4-hydroxyphenyl)amino)-4-oxobut-2-enoic acid (3)

  • Compound Description: This compound is the actual product obtained instead of the purported (E)-phenylazo-3-N-(4-hydroxyphenyl)maleimide due to an unexpected ring-opening reaction of N-(4-hydroxyphenyl)maleimide [].

Methyl (E)-3-methyl-4-oxobut-2-enoate (5)

  • Compound Description: This compound serves as a starting material in the formal total synthesis of amphidinolide Q, specifically in the preparation of a seco acid intermediate [].

1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione (4) and 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione (7)

  • Compound Description: These compounds are natural product analogs containing a 1,2,4-oxadiazole ring, synthesized and evaluated for their antitumor activity [].
  • Compound Description: These compounds are intermediates in the synthesis of 1,2,4-oxadiazole-containing natural product analogs [].
  • Compound Description: These compounds were isolated from the stem bark of Monodora carolinae and evaluated for their antimycobacterial and cytotoxic activities [, ].

cis-4-(1-hydroxynaphth-2-yl)-2-oxobut-3-enoic acid

  • Compound Description: This compound is a ring-fission product in the oxidative metabolism of phenanthrene by soil pseudomonads [].
  • Compound Description: These compounds are intermediates identified in the metabolic pathway of phenanthrene degradation by soil pseudomonads [].
  • Compound Description: These compounds are statins, inhibitors of HMG-CoA reductase, used in the treatment of hyperlipidemia and hypercholesterolemia [, ]. Rosuvastatin's chemical structure includes a bis[(E)-7-3,5dihydroxyhept-6-enoic acid] moiety [].

(E)-3-[4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl]prop-2-enoic acids

  • Compound Description: This group of compounds represents a class of selective estrogen receptor degraders under investigation [].

Curcumin

  • Compound Description: Curcumin is a natural product with anti-inflammatory properties, often used in combination with rosuvastatin [].
  • Compound Description: These compounds were isolated from lichen Parmotrema dilatatum and exhibited antioxidant, tyrosinase inhibitory, and α-glucosidase inhibitory activities [].

(1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA)

  • Compound Description: TPMPA is a selective GABA(C) receptor antagonist, exhibiting higher potency against human recombinant ρ1 receptors compared to ρ2 receptors [].
  • Compound Description: These compounds are antagonists of GABA(C) receptors, with CGP35024 being a methylphosphinic acid analog of GABA and CGP44530 being an open-chain analog of TPMPA [].

trans-4-amino-2-methylbut-2-enoic acid (2-MeTACA)

  • Compound Description: 2-MeTACA acts as a ρ1 receptor antagonist and a partial agonist at ρ2 receptors, suggesting its potential use in differentiating between homo-oligomeric ρ1 and ρ2 receptors [].
  • Compound Description: These compounds are novel N,N,O scorpionate ligands designed for solid-phase immobilization, exhibiting similar chemical behavior to bis(3,5-dimethylpyrazol-1-yl)acetic acid [].
Overview

(E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid is a complex organic compound characterized by its unique molecular structure and potential therapeutic applications. This compound is notable for its incorporation of a piperidine ring and a fluoroethyl group, which may influence its biological activity and solubility. The presence of the 4-oxobut-2-enoic acid moiety suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Source

The compound was synthesized as part of research efforts aimed at exploring new therapeutic agents. It appears in various scientific literature and patent documents, indicating ongoing interest in its properties and applications .

Classification

This compound falls under the category of organic compounds, specifically as a derivative of butenoic acid. Its classification can be further refined into subcategories based on functional groups, including:

  • Amino acids: Due to the presence of the piperidine nitrogen.
  • Fluorinated compounds: The inclusion of the fluoroethyl group.
  • Ketones: The presence of a carbonyl group in the butenoic acid moiety.
Synthesis Analysis

Methods

The synthesis of (E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid typically involves multi-step organic reactions, including:

  1. Formation of the piperidine ring: This could involve cyclization reactions from appropriate precursors.
  2. Introduction of the fluoroethyl group: This may be achieved through nucleophilic substitution reactions using fluorinated reagents.
  3. Construction of the 4-oxobut-2-enoic acid structure: This step likely involves condensation reactions followed by oxidation processes to achieve the desired functional groups.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the reaction progress and characterize the final product.

Molecular Structure Analysis

Data

The molecular formula for this compound is C12H14FNO3C_{12}H_{14}FNO_3, with a molar mass calculated to be approximately 239.24 g/mol. The compound features several functional groups that contribute to its chemical behavior, including hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) functionalities.

Chemical Reactions Analysis

Reactions

(E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid can participate in various chemical reactions due to its reactive functional groups. Notable reactions include:

  1. Esterification: Reacting with alcohols to form esters.
  2. Nucleophilic addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles.
  3. Elimination reactions: The alkene functionality may participate in elimination reactions under certain conditions.

Technical Details

These reactions typically require specific conditions such as acidic or basic catalysts, temperature control, and appropriate solvents to facilitate reactivity while minimizing side products.

Mechanism of Action

Process

The mechanism of action for (E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid is likely linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. The piperidine nitrogen may play a crucial role in binding affinity and specificity.

Data

Initial studies suggest that this compound may exhibit anti-inflammatory or anticancer properties, potentially through modulation of specific pathways associated with cell proliferation or apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a solid or crystalline substance at room temperature.
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of hydroxyl groups.

Chemical Properties

  • Stability: The compound's stability may be influenced by environmental factors such as pH and temperature.
  • Reactivity: Reactivity profiles suggest susceptibility to hydrolysis and oxidation under certain conditions.

Relevant data from studies indicate that modifications to this compound can significantly alter its pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion profiles.

Applications

Scientific Uses

(E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing drugs targeting specific diseases, particularly those related to inflammation or cancer.
  2. Chemical Biology Research: In studies investigating enzyme inhibition or receptor interactions.
  3. Synthetic Chemistry: As an intermediate in synthesizing more complex organic molecules.

Research continues to explore its full potential within these domains, highlighting its importance in advancing medicinal chemistry and therapeutic strategies.

Properties

CAS Number

2098157-81-2

Product Name

(E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid

IUPAC Name

(E)-4-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid

Molecular Formula

C11H16FNO4

Molecular Weight

245.25 g/mol

InChI

InChI=1S/C11H16FNO4/c12-5-3-8-7-13(6-4-9(8)14)10(15)1-2-11(16)17/h1-2,8-9,14H,3-7H2,(H,16,17)/b2-1+

InChI Key

SPHOIKJUOMQVMR-OWOJBTEDSA-N

SMILES

C1CN(CC(C1O)CCF)C(=O)C=CC(=O)O

Canonical SMILES

C1CN(CC(C1O)CCF)C(=O)C=CC(=O)O

Isomeric SMILES

C1CN(CC(C1O)CCF)C(=O)/C=C/C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.